molecular formula C26H24ClNOS B374780 1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone

1-(4-chlorophenyl)-2-[(3-dibenzo[b,e]thiepin-11(6H)-ylidenepropyl)(methyl)amino]ethanone

Cat. No.: B374780
M. Wt: 434g/mol
InChI Key: VKQKHYFKXBMODB-RMORIDSASA-N
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Description

2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone is a complex organic compound with a unique structure that includes a benzocbenzothiepin moiety, a chlorophenyl group, and a propyl-methylamino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone typically involves multiple steps, starting from commercially available precursors. The key steps include:

  • Formation of the benzocbenzothiepin core : This can be achieved through a cyclization reaction involving a suitable thiol and a halogenated aromatic compound under basic conditions.
  • Introduction of the propyl-methylamino group : This step involves the alkylation of the benzocbenzothiepin core with a propyl halide, followed by the introduction of the methylamino group through a nucleophilic substitution reaction.
  • Attachment of the chlorophenyl group : This can be accomplished through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzocbenzothiepin moiety, leading to the formation of sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the carbonyl group, converting it to an alcohol.
  • Substitution : The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
  • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
  • Substitution : Electrophilic substitution reactions often require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products:
  • Oxidation : Sulfoxides or sulfones.
  • Reduction : Alcohol derivatives.
  • Substitution : Nitro or halogenated derivatives.

Scientific Research Applications

2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone has several applications in scientific research:

  • Medicinal Chemistry : It is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
  • Materials Science : The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
  • Biological Studies : It can be used as a probe to study the interactions of complex organic molecules with biological systems.

Mechanism of Action

The mechanism of action of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds:

  • 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-fluorophenyl)ethanone
  • 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-bromophenyl)ethanone

Uniqueness: The uniqueness of 2-[[(3Z)-3-(6H-benzocbenzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H24ClNOS

Molecular Weight

434g/mol

IUPAC Name

2-[[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]-methylamino]-1-(4-chlorophenyl)ethanone

InChI

InChI=1S/C26H24ClNOS/c1-28(17-25(29)19-12-14-21(27)15-13-19)16-6-10-23-22-8-3-2-7-20(22)18-30-26-11-5-4-9-24(23)26/h2-5,7-15H,6,16-18H2,1H3/b23-10-

InChI Key

VKQKHYFKXBMODB-RMORIDSASA-N

SMILES

CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Isomeric SMILES

CN(CC/C=C\1/C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CN(CCC=C1C2=CC=CC=C2CSC3=CC=CC=C31)CC(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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